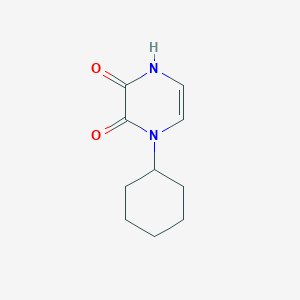

1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBICJMAECGSKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CNC(=O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses of 1 Cyclohexyl 1,4 Dihydropyrazine 2,3 Dione Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Through one- and two-dimensional experiments, it is possible to map the complete carbon framework and the relative positions of protons within the 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione molecule.

Proton (¹H) NMR Signal Assignment and Multiplicity Analysis for Cyclohexyl and Dihydropyrazine (B8608421) Protons

In the ¹H NMR spectrum, protons in different chemical environments give rise to distinct signals. The integration of these signals corresponds to the number of protons, while their splitting patterns (multiplicity) reveal information about adjacent protons.

Cyclohexyl Protons: The cyclohexyl group presents a complex set of signals due to the chair conformation and the distinction between axial and equatorial protons. The proton on the carbon attached to the nitrogen (H-1') is expected to appear as a multiplet in the δ 4.4-4.6 ppm range. rsc.org The remaining ten protons on the cyclohexane (B81311) ring typically produce a series of overlapping multiplets in the upfield region, approximately between δ 1.2 and 2.3 ppm. rsc.orgrsc.org

Dihydropyrazine Protons: The dihydropyrazine ring contains two key protons. The N-H proton is expected to show a broad singlet, with a chemical shift that can vary depending on the solvent and concentration but is typically found in the δ 8.5-9.5 ppm range in a solvent like DMSO-d₆. scielo.br The vinyl proton (-CH=) on the ring is expected to appear as a singlet (or a narrow doublet if coupled to the N-H proton) in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 8.5 - 9.5 | broad singlet (br s) |

| C-H (vinyl) | 6.5 - 7.5 | singlet (s) |

| H-1' (cyclohexyl) | 4.4 - 4.6 | multiplet (m) |

Carbon-13 (¹³C) NMR Spectral Interpretation for Carbon Skeletal Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment.

Dihydropyrazine Carbons: The two carbonyl carbons (C=O) are the most deshielded and are expected to resonate in the δ 150-170 ppm region. The sp²-hybridized carbons of the C=C double bond would appear in the δ 120-140 ppm range.

Cyclohexyl Carbons: The carbon atom of the cyclohexyl group directly bonded to the nitrogen atom (C-1') is expected at approximately δ 55-65 ppm. rsc.org The other five carbons of the cyclohexyl ring will appear in the aliphatic region, typically between δ 24 and 34 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 150 - 170 |

| C=C | 120 - 140 |

| C-1' (cyclohexyl) | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Assessment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons within the cyclohexyl ring, helping to trace the connectivity of this substituent. A cross-peak might also be observed between the N-H and the vinyl C-H proton, confirming their proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the multiplet at δ 4.4-4.6 ppm would correlate with the carbon signal at δ 55-65 ppm, confirming their assignment as H-1' and C-1' of the cyclohexyl group, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.comsdsu.edu It is particularly powerful for connecting different parts of a molecule. Key HMBC correlations would include:

A cross-peak between the H-1' proton of the cyclohexyl group and the carbonyl carbons (C-2, C-3) of the pyrazine (B50134) ring, which would definitively establish the attachment point of the substituent.

Correlations from the N-H proton to the adjacent carbonyl carbons and the vinyl carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Identification of Functional Groups (e.g., Carbonyl stretching, N-H vibrations)

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies. pressbooks.publibretexts.org

Carbonyl (C=O) Stretching: The dihydropyrazine-2,3-dione moiety contains two carbonyl groups. Due to symmetric and asymmetric stretching modes, two distinct, strong absorption bands are expected in the region of 1670-1780 cm⁻¹. libretexts.org The exact position can be influenced by the ring structure and substitution.

N-H Vibrations: The N-H bond of the secondary amide (lactam) within the ring gives rise to a characteristic stretching vibration. This typically appears as a single, sharp to moderately broad peak in the 3300-3500 cm⁻¹ range. libretexts.orgyoutube.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. youtube.com

C-H Stretching: Absorptions corresponding to the C-H stretching of the aliphatic cyclohexyl group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub The vinylic C-H stretch from the dihydropyrazine ring would appear just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.org

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| C-H (vinylic) | Stretch | 3020 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=O (dione) | Stretch | 1670 - 1780 | Strong (two bands) |

| C=C | Stretch | 1640 - 1680 | Medium to Weak |

Raman Spectroscopy in Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption is dependent on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or symmetric bonds. The C=C double bond in the pyrazine ring, which may show a weak band in the IR spectrum, would likely produce a strong signal in the Raman spectrum. Similarly, the symmetric stretching vibration of the C=O groups and the skeletal vibrations of the cyclohexyl ring would be readily observable, providing a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation pattern. In the analysis of this compound, electron ionization (EI) mass spectrometry would initially generate a molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular formula.

The energetic molecular ion subsequently undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. For this compound, the fragmentation is guided by the stability of the resulting cations and neutral radicals. chemguide.co.uklibretexts.org Key fragmentation pathways would be expected to include:

Loss of the Cyclohexyl Group: A primary fragmentation event would likely be the cleavage of the N-C bond connecting the cyclohexyl ring to the dihydropyrazine core. This would result in a prominent peak corresponding to the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a stable, protonated dihydropyrazine-2,3-dione cation.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl fragment itself can undergo further fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkyl chains. libretexts.org

Cleavage of the Dihydropyrazine Ring: Rupture of the heterocyclic ring, often involving the loss of CO or other small neutral molecules, can also occur, providing further structural information. For instance, cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones. chemguide.co.uk

A hypothetical table of major fragments and their corresponding m/z values is presented below to illustrate the expected fragmentation pattern.

| m/z Value (Hypothetical) | Proposed Fragment Ion | Neutral Loss |

| 194 | [C₁₀H₁₄N₂O₂]⁺• (Molecular Ion) | - |

| 111 | [C₄H₃N₂O₂]⁺ | •C₆H₁₁ |

| 83 | [C₆H₁₁]⁺ | C₄H₃N₂O₂• |

| 55 | [C₄H₇]⁺ | C₆H₇N₂O₂• |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While mass spectrometry provides information about molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecule's conformation and its packing within a crystal lattice. ias.ac.in

Interpretation of Crystallographic Data for Structural Confirmation (e.g., Diastereomer distinction)

X-ray crystallography is the definitive method for confirming the absolute structure of a molecule, including the stereochemistry at any chiral centers. If this compound were synthesized in a way that could produce diastereomers (for example, if other chiral centers were present), crystallography could distinguish between them unequivocally. The analysis provides the precise coordinates of each atom, defining the molecule's conformation (e.g., the chair conformation of the cyclohexyl ring) and the relative orientation of all substituents. mdpi.com

The fundamental output of a crystallographic experiment includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (which describes the symmetry elements within the crystal). This data is crucial for the final structural solution. While specific data for the title compound is not available, the table below presents representative crystallographic data for a related N-substituted heterocyclic compound to illustrate the nature of the information obtained. mdpi.com

| Parameter | Example Value (for a Dipyrazolopyrimidine Derivative mdpi.com) | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements present in the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.8 | Length of the 'b' axis of the unit cell. |

| c (Å) | 6.2 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 104.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 805 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

From these parameters, a full structural model is refined, yielding the final atomic coordinates and confirming the molecular structure.

Analysis of Intermolecular Interactions in Crystal Lattices

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org X-ray crystallography is essential for identifying and characterizing these interactions, which dictate the physical properties of the solid material. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The N-H group on the dihydropyrazine ring is a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) are excellent hydrogen bond acceptors. Therefore, strong N-H···O hydrogen bonds are expected to be a dominant, structure-directing interaction, likely linking molecules into chains or sheets. researchgate.netdoi.org

Weak C-H···O Interactions: The C-H bonds of the cyclohexyl ring and the dihydropyrazine ring can also act as weak hydrogen bond donors to the carbonyl oxygens, further stabilizing the crystal packing. mdpi.com

The precise geometry (distances and angles) of these interactions, as determined by crystallography, is key to understanding the supramolecular architecture. mdpi.comrsc.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Primary structure-directing force. |

| Weak Hydrogen Bond | C-H | C=O | 3.0 - 3.5 | Secondary stabilization of the crystal packing. |

| Van der Waals | C-H (cyclohexyl) | C-H (cyclohexyl) | > 3.5 | Contributes to overall crystal density and stability. |

Computational and Theoretical Investigations of 1 Cyclohexyl 1,4 Dihydropyrazine 2,3 Dione

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT has become a standard and powerful tool for predicting the properties of molecular systems. For a molecule like 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, DFT calculations would provide significant insights into its structural and electronic characteristics.

Optimization of Molecular Structures and Conformational Analysis (e.g., Puckering vs. Planarization in Dione (B5365651) Rings)

The conformational landscape of this compound would be of primary interest. The cyclohexane (B81311) ring is well-known for its chair and boat conformations, with the chair form typically being more stable. youtube.comscribd.com The dihydropyrazine-dione ring, on the other hand, could exhibit various degrees of puckering or adopt a more planar structure to facilitate electron delocalization.

A thorough conformational analysis would involve:

Initial Structure Generation: Building various possible conformers, considering the chair and boat forms of the cyclohexyl ring and different puckering states of the dihydropyrazine-dione ring.

Geometry Optimization: Using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to find the minimum energy geometry for each conformer. researchgate.netscielo.org.mx The relative energies of these optimized structures would indicate the most stable conformer(s) in the gas phase or in solution (using a solvent model). Studies on similar ring systems like 1,3-cyclohexanedione (B196179) have shown that the chair form is the most stable, with a defined energy barrier for chair-chair interconversion. researchgate.netscielo.org.mx

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, to quantify the molecule's reactive nature.

Prediction of Spectroscopic Parameters (e.g., GIAO-DFT for NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm experimental findings.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov By comparing the calculated shifts for different conformers with experimental data, the dominant conformation in solution can be identified. This combined experimental and computational approach has been successfully applied to study the structures of cyclohexane-1,3-dione in various solutions. researchgate.net

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is invaluable for mapping out the potential reaction pathways for the synthesis or reactions of this compound.

Transition State Analysis for Key Reaction Steps (e.g., Cycloaddition, Cyclization)

The formation of the dihydropyrazine-dione ring likely involves a cyclization step. Identifying the transition state (TS) for this key step is fundamental to understanding the reaction mechanism.

TS Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Frequency Analysis: A frequency calculation is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Studies on similar hydride transfer reactions in dihydropyridine (B1217469) systems have successfully used DFT to characterize transition states. scispace.com

Energy Profile Calculations for Reaction Pathways (e.g., Domino Reactions)

Once reactants, products, and transition states are identified, a reaction energy profile can be constructed.

Reaction Coordinate: The energy is calculated at several points along the reaction pathway to create a profile that shows the energy barriers (activation energies) and the energies of any intermediates. This allows for a detailed understanding of the reaction's feasibility and kinetics. For complex reactions, such as the Hantzsch-like synthesis of dihydropyridines, DFT calculations have been used to map out the energy barriers of various intermediates to explain the chemoselectivity of the reaction. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules in a solution environment, providing insights into their conformational preferences. For this compound, MD simulations can elucidate the accessible conformations of both the cyclohexyl ring and the dihydropyrazine (B8608421) core. These simulations model the interactions between the solute and solvent molecules over time, revealing the conformational landscape and the relative energies of different conformers.

Analysis of the MD trajectory allows for the characterization of key dihedral angles and the calculation of the free energy surface associated with conformational changes. This can identify the most stable, low-energy conformations in a specific solvent, which are presumed to be the biologically relevant ones. For instance, studies on similar heterocyclic structures, like cyclohexane-1,3-dione derivatives, have utilized MD simulations to validate docking poses and understand the stability of ligand-receptor complexes in an aqueous environment. nih.gov Such simulations provide a foundational understanding of the molecule's inherent flexibility, which is crucial for interpreting its interaction with biological macromolecules.

In Silico Assessment of Molecular Interactions with Biological Macromolecules (Excluding Clinical Efficacy)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method models the interaction between a small molecule and a protein at the atomic level, which can help in understanding the fundamental biochemical processes. semanticscholar.org For this compound, docking studies would involve placing the molecule into the active site of a relevant enzyme and evaluating the binding affinity using a scoring function.

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic databases (PDB). Docking algorithms, such as those used in AutoDock or MolDock, then explore various possible binding poses of the ligand within the enzyme's active site. semanticscholar.orgbiointerfaceresearch.com These algorithms generate numerous conformations and score them based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For pyrazine (B50134) derivatives, docking studies have successfully predicted binding interactions with various enzymes, such as Mycobacterium tuberculosis InhA protein and DNA gyrase. semanticscholar.orgbiointerfaceresearch.comjetir.org The cyclohexyl group of this compound would likely engage in hydrophobic interactions within a nonpolar pocket of an active site, while the dione and pyrazine nitrogens could act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues. The results are typically visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

| Molecular Moiety | Potential Interaction Type | Interacting Active Site Residues (Example) | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| Cyclohexyl Ring | Hydrophobic/Van der Waals | Leucine, Valine, Isoleucine | -8.5 |

| Pyrazine Ring N1 | Hydrogen Bond Acceptor | Serine, Threonine | |

| Pyrazine Ring N4 | Hydrogen Bond Acceptor | Lysine, Arginine | |

| Dione Carbonyls (C2=O, C3=O) | Hydrogen Bond Acceptor | Asparagine, Glutamine |

While molecular docking provides a rapid assessment of binding modes, its scoring functions are often not accurate enough for precise binding affinity prediction. nih.gov Free Energy Perturbation (FEP) is a more rigorous, physics-based method that calculates the difference in binding free energy between two states, such as a ligand binding to a protein. researchgate.net The FEP+ technology, a proprietary implementation, has shown predictive accuracy approaching that of experimental methods (around 1 kcal/mol). schrodinger.comf1000research.com

FEP+ simulations involve creating a thermodynamic cycle where one ligand is "alchemically" transformed into another in both the solvated state and within the protein's binding site. nih.gov This is achieved through a series of non-physical intermediate states. By sampling the energetics of each state using molecular dynamics, FEP+ can compute the relative binding free energy (ΔΔG) between two congeneric ligands with high accuracy. researchgate.netbiorxiv.org

In the context of this compound, FEP+ would be invaluable during the lead optimization phase. researchgate.net After initial hits are identified through screening and docking, FEP+ can be used to predict how modifications to the cyclohexyl or dihydropyrazine scaffold would affect binding potency. This allows for the prioritization of synthesis efforts on compounds with the highest predicted affinity, improving efficiency and reducing costs. schrodinger.com The method is versatile and can be applied to optimize potency, selectivity, and other properties simultaneously. schrodinger.comnih.gov

For any compound to be a viable candidate for further development, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET profiling allows for the early prediction of these pharmacokinetic and toxicity parameters, helping to filter out compounds that are likely to fail in later stages. rfppl.co.inresearchgate.net Various free and commercial web servers like SwissADME and pkCSM are used for these predictions. nih.govnih.gov

These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict properties based on the molecule's structure. protheragen.ai Key parameters include:

Absorption: Predictions for human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. rfppl.co.inresearchgate.net

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of key isoforms like CYP2D6 or CYP3A4 can lead to adverse drug-drug interactions. researchgate.net

Excretion: Prediction of total clearance and half-life.

Toxicity: Assessment of potential risks such as hepatotoxicity, carcinogenicity, and hERG inhibition (cardiac toxicity). nih.govresearchgate.net

For this compound, a preliminary ADMET profile can be generated to assess its drug-likeness and potential liabilities.

| ADMET Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good oral bioavailability likely. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects. researchgate.net | |

| Distribution | Plasma Protein Binding | Moderate | Affects free drug concentration. |

| Metabolism | CYP2D6/CYP3A4 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions. researchgate.net |

| Excretion | Total Clearance | Moderate | Indicates reasonable half-life. |

| Toxicity | hERG Inhibition | Predicted Non-inhibitor | Low risk of cardiotoxicity. nih.gov |

| Hepatotoxicity | Low Probability | Reduced risk of liver damage. rfppl.co.in |

Exploration of Electronic Effects and Aromaticity/Antiaromaticity in the Dihydropyrazine Ring System

The electronic nature of the 1,4-dihydropyrazine (B12976148) ring is a subject of significant theoretical interest. As a cyclic, planar, conjugated system with 8 π-electrons (4n, where n=2), it is formally classified as antiaromatic. idc-online.comwikipedia.org Antiaromatic compounds are characterized by energetic destabilization compared to acyclic analogues and are typically highly reactive. wikipedia.orgnih.gov

The inherent instability of antiaromatic systems often leads to geometric distortions to avoid this unfavorable electronic state. wikipedia.org For the 1,4-dihydropyrazine ring, a perfectly planar conformation would be electronically unstable. The mechanism responsible for this spontaneous symmetry breaking in non-degenerate electronic states is the Pseudo Jahn-Teller Effect (PJTE). scirp.orgmdpi.com The PJTE is considered the sole source of instability for high-symmetry configurations in such molecules. scirp.orgdntb.gov.ua

The PJTE arises from the vibronic coupling between the electronic ground state and a low-lying excited state of appropriate symmetry. researchgate.netnih.gov For the dihydropyrazine ring, the instability of the planar (high-symmetry) configuration is caused by the mixing of its ground state with a suitable excited state through an out-of-plane vibrational mode (puckering). This interaction leads to a stabilization of the distorted, lower-symmetry (e.g., boat-like) conformation and a destabilization of the planar form. scirp.orgresearchgate.net The magnitude of this effect, and thus the degree of distortion, is dependent on the energy gap between the coupled electronic states. The substituents on the ring can influence this energy gap, thereby enhancing or suppressing the PJTE-induced distortion. scirp.org In essence, the observed non-planar, puckered structure of the dihydropyrazine ring in compounds like this compound is a direct consequence of the molecule distorting itself to escape the electronic penalty of antiaromaticity, a process driven by the Pseudo Jahn-Teller Effect.

Chemical Reactivity and Functionalization of the Dihydropyrazine 2,3 Dione Core

Derivatization Strategies and Scope of Structural Modifications

The derivatization of the 1-cyclohexyl-1,4-dihydropyrazine-2,3-dione core is crucial for modulating its physicochemical properties and biological activity. Strategies primarily focus on the introduction of additional substituents onto the dihydropyrazine (B8608421) ring and modifications of the cyclohexyl moiety.

Introduction of Additional Substituents on the Dihydropyrazine Ring

The dihydropyrazine ring offers several sites for the introduction of new functional groups, primarily at the nitrogen and carbon atoms. While specific literature on this compound is limited, the reactivity of analogous N-substituted dihydropyrazine systems provides valuable insights into potential derivatization pathways.

Common strategies for functionalizing the dihydropyrazine ring include:

N-Alkylation and N-Arylation: The nitrogen atom at the 4-position, if unsubstituted, is a prime site for alkylation or arylation. In the case of this compound, the N1-position is already occupied by the cyclohexyl group. However, derivatization at the N4-position can be achieved if the synthesis starts from a monosubstituted precursor. The use of various alkyl halides or aryl boronic acids under appropriate basic or palladium-catalyzed conditions can introduce a wide range of substituents. researchgate.net

Halogenation: The carbon atoms of the dihydropyrazine ring can be susceptible to halogenation, providing a handle for further cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for the bromination or chlorination of such heterocyclic systems. imist.ma These halogenated derivatives serve as versatile intermediates for introducing aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or other palladium-catalyzed coupling reactions.

Nitration and Amination: Electrophilic nitration can introduce a nitro group onto the pyrazine (B50134) ring, which can subsequently be reduced to an amino group. imist.ma This amino functionality can then be further derivatized, for instance, through acylation or by serving as a building block for the construction of fused heterocyclic rings.

Table 1: Potential Derivatization Reactions on the Dihydropyrazine Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in THF | N4-Alkyl-1-cyclohexyl-1,4-dihydropyrazine-2,3-dione |

| Halogenation | NBS or NCS in CCl4 | Halo-1-cyclohexyl-1,4-dihydropyrazine-2,3-dione |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-1-cyclohexyl-1,4-dihydropyrazine-2,3-dione |

| Nitration | HNO3/H2SO4 | Nitro-1-cyclohexyl-1,4-dihydropyrazine-2,3-dione |

| Amination (via reduction) | SnCl2/HCl or H2/Pd-C | Amino-1-cyclohexyl-1,4-dihydropyrazine-2,3-dione |

Modifications of the Cyclohexyl Moiety and its Influence on Reactivity

The cyclohexyl group at the N1-position is not merely a passive substituent; it significantly influences the steric and electronic properties of the entire molecule. Its conformation and the potential for introducing substituents on the cyclohexyl ring can impact the reactivity of the dihydropyrazine-2,3-dione core.

Functionalization of the cyclohexyl ring itself can be achieved through various synthetic methods, although this can be challenging without activating groups. Potential strategies, based on general cyclohexane (B81311) chemistry, could involve:

Free-radical halogenation: Introduction of a halogen atom which can then be substituted.

Oxidation: Formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, providing handles for further reactions.

The nature and position of substituents on the cyclohexyl ring can, in turn, fine-tune the biological activity and pharmacokinetic profile of the molecule.

Ring Transformations and Rearrangement Reactions

The dihydropyrazine-2,3-dione core, under certain conditions, can undergo ring transformations and rearrangement reactions, leading to the formation of different heterocyclic scaffolds. These reactions are often driven by factors such as ring strain, temperature, or the presence of specific reagents.

Cycloaddition Reactions and Their Regio/Stereoselectivity

The dihydropyrazine ring, containing a double bond, has the potential to participate in cycloaddition reactions, a powerful tool for the construction of complex polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. nih.gov

The reactivity of the dihydropyrazine-2,3-dione core as a dienophile or a diene in a Diels-Alder reaction would depend on the electronic nature of the substituents and the reaction partner. The electron-withdrawing nature of the dione (B5365651) functionality could render the double bond of the dihydropyrazine ring electron-deficient, making it a suitable dienophile for reaction with electron-rich dienes.

Conversely, some dihydropyrazine derivatives can act as dienes. For example, photoinduced [4+2] cycloaddition reactions of vinyldiazo compounds have been used to construct bicyclic rings. rsc.org The regioselectivity and stereoselectivity of such reactions are critical and are influenced by steric and electronic factors of both the diene and the dienophile. The bulky cyclohexyl group on the nitrogen atom would be expected to play a significant role in directing the stereochemical outcome of any cycloaddition reaction.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reaction Partner | Potential Product | Key Factors |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fused polycyclic system | Electronic nature of reactants, Steric hindrance from cyclohexyl group |

| [2+2] Photocycloaddition | Alkene | Fused cyclobutane (B1203170) ring | Photochemical conditions, Nature of substituents |

Heterocycle Annulation and Fusion to Form Complex Scaffolds (e.g., Bis-Heterocyclic Systems)

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems, including bis-heterocyclic structures. Annulation reactions, where a new ring is fused onto the existing scaffold, are a key strategy in this regard.

Functional groups introduced onto the dihydropyrazine ring, such as amino or halo groups, are pivotal for subsequent annulation reactions. For example, an amino-substituted derivative could react with a 1,3-dicarbonyl compound to form a fused pyrimidine (B1678525) ring. Similarly, a dihalo-derivative could undergo double cross-coupling reactions to construct fused aromatic or heteroaromatic rings.

The synthesis of fused pyrazolo[3,4-d]-pyrimidine and imidazo[2,1-c] mdpi.comresearchgate.netimist.matriazin-6-one derivatives from functionalized pyrazole (B372694) and imidazole (B134444) precursors, respectively, demonstrates the feasibility of building complex fused systems from simpler heterocyclic cores. nih.gov These strategies could be adapted to the this compound system to generate novel bis-heterocyclic compounds with potentially enhanced biological properties. The synthesis of dihydropyrrolo[1,2-a]pyrazinones from pyrazinone precursors also exemplifies a "pyrazinone-first" strategy for creating fused systems. mdpi.com

Potential Research Applications and Broader Scientific Impact Excluding Prohibited Elements

Role as Building Blocks and Precursors in Complex Organic Synthesis

The inherent reactivity of the 1,4-dihydropyrazine-2,3-dione moiety makes it an excellent starting point for the synthesis of more complex molecular architectures. The vicinal dicarbonyl functionality is a key reactive site that can participate in a variety of condensation and cyclization reactions.

The compound serves as a valuable precursor for generating a diverse range of heterocyclic systems.

Quinoxalines: The most established synthetic route to quinoxaline (B1680401) derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov Specifically, 1,4-dihydro-quinoxaline-2,3-diones can be efficiently synthesized in a one-pot reaction from substituted o-phenylene diamines and oxalic acid. ias.ac.in By analogy, the dicarbonyl unit within the 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione scaffold can react with ortho-phenylenediamines to yield more complex, fused heterocyclic systems related to quinoxalines. This reaction provides a straightforward entry into a class of compounds known for a wide array of biological activities, from antiviral to anti-cancer agents. researchgate.net

1,4-Dihydropyridines (DHPs): While the classical Hantzsch reaction remains a primary method for DHP synthesis, the use of alternative precursors is an area of active research. azaruniv.ac.ireurekaselect.com The structural elements of this compound could potentially undergo ring transformation or fragmentation-recombination reactions to form substituted dihydropyridine (B1217469) rings, offering a non-traditional synthetic pathway to this important class of pharmacologically active compounds. wjpmr.com

Triazines: The synthesis of substituted triazines often involves the cyclization of precursors containing dicarbonyl or related functionalities. For instance, research has demonstrated that cyclohexane-1,3-dione can serve as a key starting material for the synthesis of various 1,2,4-triazine derivatives. nih.gov This suggests a strong potential for this compound to act as a synthon for novel triazine scaffolds, which are known to possess a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. ijpsr.info The reaction of 1,2-diketones with amidrazones is a known protocol for forming 3,5,6-trisubstituted 1,2,4-triazines, highlighting a plausible reaction pathway. researchgate.net

| Target Scaffold | General Synthetic Approach | Potential Significance |

|---|---|---|

| Quinoxalines | Condensation of the dicarbonyl moiety with o-phenylenediamines. nih.govias.ac.in | Access to biologically active N-heterocycles with applications in medicinal chemistry. researchgate.net |

| 1,4-Dihydropyridines | Potential for ring transformation or rearrangement reactions. | Novel route to calcium channel blockers and other pharmacologically relevant molecules. eurekaselect.com |

| 1,2,4-Triazines | Reaction with amidrazones or other suitable precursors, analogous to syntheses using cyclohexane-diones. nih.govresearchgate.net | Generation of diverse triazine derivatives with potential therapeutic applications. ijpsr.info |

In materials science, molecules capable of forming charge-transfer (CT) complexes are of significant interest for developing novel organic electronic materials. A CT complex is formed when a partial transfer of charge occurs between an electron-donating molecule and an electron-accepting molecule, resulting in unique spectroscopic and electronic properties. mdpi.com

The 1,4-dihydropyrazine-2,3-dione core, with its two electron-withdrawing carbonyl groups, positions this compound as a potential electron acceptor. wikipedia.org It can be paired with various electron-rich aromatic compounds (donors) to form CT complexes. The stability and electronic properties of these complexes can be fine-tuned by modifying the donor molecule. The study of such complexes, including determining their association constants and spectroscopic characteristics, could lead to applications in sensors, organic conductors, and nonlinear optics. nih.gov The formation of CT complexes is often evidenced by the appearance of a new, characteristic absorption band in the visible spectrum. mdpi.com

Mechanistic Probes in Fundamental Organic Reactions

While not extensively documented for this specific compound, the unique structure of this compound makes it a candidate for use as a mechanistic probe. The presence of multiple reactive sites—the two carbonyl carbons, the enamine-like double bond, and the N-H protons—allows it to participate in various reactions. By systematically blocking or modifying these sites and studying the resulting changes in reactivity and product distribution, researchers could gain insights into complex reaction mechanisms. For example, it could be used in competitive reaction studies to probe the subtle electronic and steric preferences of catalysts or reagents that interact with dicarbonyl systems.

Development of Chemical Libraries for Biological Screening (Focus on in vitro/in silico mechanisms, not human trials)

The this compound scaffold is an attractive starting point for the construction of chemical libraries for high-throughput screening. The core structure can be readily diversified at several positions. For instance, the cyclohexyl group can be replaced with other aliphatic or aromatic substituents, and the nitrogen atoms can be functionalized.

This systematic derivatization allows for the creation of a large library of related compounds with varied physicochemical properties. Such libraries are invaluable for screening against biological targets like enzymes and receptors in in vitro assays. For example, derivatives of the related 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold have been synthesized and investigated as potential covalent inhibitors of the KRAS protein, which is implicated in various cancers. nih.gov Similarly, libraries based on the this compound core could be screened against a panel of protein kinases or other enzymes to identify novel inhibitors. In silico docking studies can be used to predict the binding of these library members to target proteins, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Investigation of Structure-Activity Relationships through Systematic Derivatization

Following the identification of a "hit" compound from a screening library, the next crucial step is to establish a structure-activity relationship (SAR). This involves synthesizing a focused set of analogs to understand how specific structural modifications affect biological activity. The this compound scaffold is well-suited for SAR studies. nih.govmdpi.com

Key modifications could include:

Varying the N-1 substituent: Replacing the cyclohexyl group with smaller (e.g., methyl), larger (e.g., adamantyl), or aromatic (e.g., phenyl) groups to probe the size and nature of the binding pocket.

Substitution on the cyclohexyl ring: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) at different positions on the cyclohexane (B81311) ring to explore potential hydrogen bonding or ionic interactions with a target.

Modification of the pyrazine (B50134) ring: Introducing substituents on the carbon atoms of the dihydropyrazine (B8608421) ring to alter its electronic properties and steric profile.

By correlating these structural changes with in vitro activity (e.g., IC50 values against an enzyme), researchers can build a detailed SAR model. nih.gov This model is essential for guiding the rational design of more potent and selective compounds, a fundamental process in medicinal chemistry.

| Compound Name |

|---|

| This compound |

| 1,4-Dihydropyridine |

| Quinoxaline |

| 1,4-Dihydro-quinoxaline-2,3-dione |

| Triazine |

| 1,2,4-Triazine |

| 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |

| 2-dicyanomethyleneindane-1,3-dione |

Future Directions in Research on 1 Cyclohexyl 1,4 Dihydropyrazine 2,3 Dione

Exploration of Novel, Sustainable Synthetic Methodologies

The future synthesis of 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione and its derivatives will likely be guided by the principles of green chemistry. Traditional synthetic routes often rely on harsh conditions and organic solvents, but modern methodologies offer more benign alternatives.

A primary avenue for exploration is the use of water as a reaction medium. Research has demonstrated that related dihydropyrazine (B8608421) and quinoxaline (B1680401) derivatives can be synthesized in high yields by the simple condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, often without the need for a catalyst. Applying this approach to N-cyclohexyl-1,2-diaminoethane and a suitable dicarbonyl compound could provide a highly efficient and environmentally friendly route to the target molecule. Further research could focus on optimizing conditions and even reusing the aqueous mother liquor for subsequent reactions.

Beyond aqueous synthesis, other sustainable techniques warrant investigation:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and increase yields by providing rapid and uniform heating.

Biocatalysis: Employing enzymes to catalyze the key condensation or cyclization steps could offer unparalleled selectivity and mild reaction conditions.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic methods like NMR and IR are essential for initial structural confirmation, they may not fully capture the dynamic nature of this compound. Future research should employ advanced spectroscopic techniques to probe its conformational and tautomeric dynamics.

Variable Temperature NMR (VT-NMR): This technique is crucial for understanding the conformational dynamics of the cyclohexyl ring, including the rate of chair-flipping and its rotational orientation relative to the pyrazine (B50134) ring. This information is vital as the spatial arrangement of the cyclohexyl group could significantly influence the molecule's packing in the solid state and its interaction with other molecules in solution.

2D Exchange Spectroscopy (EXSY): The pyrazine-2,3-dione core can potentially exist in equilibrium with its tautomeric forms (amide-imidol or keto-enol). 2D EXSY NMR experiments can detect and quantify such chemical exchange processes in solution, providing critical insight into the tautomeric equilibria that govern the compound's reactivity and hydrogen-bonding capabilities.

Solid-State NMR (ssNMR): To understand the molecule's structure and intermolecular interactions in the solid phase, ssNMR would be invaluable. It can reveal information about crystal packing, polymorphism, and the specific tautomeric form present in the crystalline state, which can differ from that in solution.

Deeper Computational Insight into Reaction Mechanisms and Tautomeric Equilibria

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound at a molecular level. Density Functional Theory (DFT) is particularly well-suited for this purpose.

A key area of investigation is the compound's tautomerism. The di-keto functionality suggests the possibility of multiple tautomeric forms. DFT calculations can predict the relative stabilities of these tautomers in the gas phase and in various solvents, which is critical for understanding its chemical behavior. Studies on related dicarbonyl systems have shown that the keto form is often more stable, but this can be influenced by the solvent environment.

Table 1: Hypothetical Relative Energies of this compound Tautomers as Predicted by DFT Calculations.

| Tautomeric Form | Medium | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Dione (B5365651) (Keto-Amide) | Gas Phase | 0.00 | >99.9 |

| Enol-Amide | Gas Phase | +8.5 | <0.1 |

| Dione (Keto-Amide) | Cyclohexane (B81311) (Non-polar) | 0.00 | >99.9 |

| Enol-Amide | Cyclohexane (Non-polar) | +7.9 | <0.1 |

| Dione (Keto-Amide) | Water (Polar) | 0.00 | 98.5 |

| Enol-Amide | Water (Polar) | +2.5 | 1.5 |

Furthermore, computational modeling can be used to map out the entire reaction coordinate for its synthesis, identifying transition states and activation barriers. This would provide a deeper understanding of the reaction mechanism and guide the development of more efficient catalytic systems.

Development of High-Throughput Screening Methods for Diverse Chemical Applications (non-clinical)

To rapidly uncover the potential utility of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the parallel testing of a compound under a vast array of conditions or against numerous targets, accelerating the discovery process for non-clinical applications.

Future research should focus on developing HTS assays to explore its potential in areas such as:

Ligand Discovery for Catalysis: The nitrogen atoms in the pyrazine ring could act as ligands for transition metals. An HTS approach could screen its effectiveness in various catalytic reactions (e.g., cross-coupling, hydrogenation) with different metal precursors, solvents, and bases.

Materials Science: The compound could be screened as a component in novel polymers or organic materials. HTS could evaluate its impact on properties like thermal stability, conductivity, or photoluminescence.

Agrochemical Research: Given that some cyclohexane-1,3-dione derivatives exhibit herbicidal activity, HTS could be used to evaluate the potential of this compound as a lead structure in agrochemistry.

Table 2: Illustrative High-Throughput Screening for Catalytic Activity (Suzuki-Miyaura Coupling).

| Well ID | Metal Precursor | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| A1 | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 45 |

| A2 | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 68 |

| B1 | PdCl₂(dppf) | K₂CO₃ | Dioxane | 85 |

| B2 | PdCl₂(dppf) | K₃PO₄ | Dioxane | 92 |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Forecasting

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a frontier that promises to revolutionize molecular design and synthesis. For a molecule like this compound, these tools can guide research efforts with unprecedented efficiency.

Predictive Synthesis: ML models can be trained on vast databases of chemical reactions. Retrosynthesis algorithms, a form of AI, can then be employed to propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook. These tools can analyze factors like cost of starting materials, reaction yields, and step-count to suggest optimal strategies.

Property Forecasting: By developing Quantitative Structure-Property Relationship (QSPR) models, researchers can predict the physicochemical properties of virtual derivatives before they are ever synthesized. An ML model could be trained on data from known pyrazine compounds to forecast properties like solubility, melting point, or even electronic characteristics for a library of new analogues of this compound. This allows for in silico screening to prioritize the most promising candidates for synthesis.

Reaction Outcome Prediction: AI can predict the likely outcome, including yield and regioselectivity, of a proposed chemical reaction. This would enable researchers to refine reaction conditions computationally before committing to resource-intensive laboratory experiments, streamlining the optimization process.

By embracing these future research directions, the scientific community can systematically explore and potentially harness the unique chemical properties of this compound, transforming it from an obscure entity into a valuable molecular building block.

Q & A

Q. What are the optimized synthetic routes for 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as N-chloroacetylglycine derivatives under heating in polar aprotic solvents like DMSO. For example, cyclization of N-(2,2-diethoxyethyl)-N′-alkyl oxalamides using concentrated HCl yields dihydropyrazine-dione derivatives. Subsequent hydrogenation with palladium catalysts can reduce the dihydropyrazine ring to a piperazine-dione structure . Key parameters include solvent choice, temperature (reflux conditions), and catalyst selection, with yields ranging from 60–85% depending on alkyl substituent steric effects.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

X-ray crystallography (CCDC deposition) is the gold standard for confirming bond lengths, angles, and ring conformations. Spectroscopic methods include:

Q. What preliminary biological activities have been reported for dihydropyrazine-dione derivatives?

Dihydropyrazine-diones exhibit pH-dependent fluorescence quenching (pKa ~6.9) due to protonation of the dihydropyrazine ring, enabling applications as intracellular pH sensors . Antimicrobial activity against S. aureus (MIC 8–32 µg/mL) has also been observed in structurally similar pyrrolidine-2,3-diones, suggesting potential for further pharmacological screening .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate the fluorescence properties of dihydropyrazine-dione derivatives?

Substituents on the dihydropyrazine ring (e.g., electron-withdrawing groups) stabilize the protonated form, shifting pKa values and fluorescence profiles. For example, extended π-conjugation with naphthalene diimides enhances quantum yield (Φ = 0.45 at pH 7.4) but quenches emission upon protonation at acidic pH. Time-resolved fluorescence studies reveal lifetime changes from 4.2 ns (neutral) to <1 ns (protonated) .

Q. What mechanistic insights explain the selective binding of dihydropyrazine-diones to G-quadruplex DNA?

The planar dihydropyrazine-dione core intercalates into G-quadruplex grooves via π-π stacking, as shown by FRET melting assays (ΔTm = +15°C at pH 6.0). Protonation at acidic pH strengthens binding by enhancing electrostatic interactions with phosphate backbones. Stoichiometry studies (Job’s plot) confirm a 2:1 ligand-DNA binding ratio .

Q. How can computational methods predict reactivity in dihydropyrazine-dione synthesis?

Density Functional Theory (DFT) calculations optimize transition states for cyclization steps, identifying energy barriers (~25 kcal/mol for HCl-mediated cyclization). Molecular dynamics simulations reveal solvent effects (DMSO vs. ethanol) on reaction kinetics, aligning with experimental yields .

Q. What strategies resolve contradictions in reported biological activities of dihydropyrazine-dione analogs?

Discrepancies in antimicrobial data (e.g., MIC variability) arise from differences in bacterial strain resistance and assay conditions. Meta-analyses recommend standardizing broth microdilution protocols and controlling pH (critical for protonation state). SAR studies highlight the necessity of a cyclohexyl group for membrane penetration .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMSO | Maximizes cyclization efficiency | |

| Temperature | 80–100°C (reflux) | Higher yields at prolonged heating | |

| Catalyst (Pd/C) | 5% w/w | Complete hydrogenation in 2–4 hrs |

Q. Table 2. Fluorescence Properties vs. pH

| pH | Quantum Yield (Φ) | Lifetime (ns) | Application |

|---|---|---|---|

| 7.4 | 0.45 | 4.2 | Intracellular imaging |

| 6.0 | 0.12 | <1 | Acidic tumor targeting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.